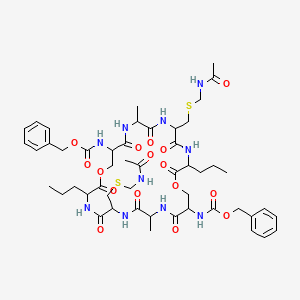
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) is a complex synthetic peptide. This compound is composed of multiple amino acids, including serine, alanine, cysteine, and norvaline, each protected by carbobenzoxy (Cbz) and acetamidomethyl (Acm) groups. The unique structure of this compound makes it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) involves several steps:
Protection of Amino Acids: Each amino acid is protected using Cbz and Acm groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using peptide bond formation techniques, typically involving reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: After the peptide chain is assembled, the protecting groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino acid side chains can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in peptide synthesis and modification.
Pathways: It can influence pathways related to protein folding, disulfide bond formation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-DL-Serine: A simpler peptide with similar protective groups.
Cbz-DL-Cysteine: Contains cysteine with protective groups, used in similar research applications.
Cbz-DL-Alanine: Another protected amino acid used in peptide synthesis.
Uniqueness
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) is unique due to its complex structure, which allows for the study of multiple amino acid interactions and modifications within a single molecule. This complexity makes it a valuable tool for advanced research in peptide chemistry and related fields.
Eigenschaften
CAS-Nummer |
63519-99-3 |
|---|---|
Molekularformel |
C50H70N10O16S2 |
Molekulargewicht |
1131.3 g/mol |
IUPAC-Name |
benzyl N-[6,19-bis(acetamidomethylsulfanylmethyl)-9,22-dimethyl-2,5,8,11,15,18,21,24-octaoxo-25-(phenylmethoxycarbonylamino)-3,16-dipropyl-1,14-dioxa-4,7,10,17,20,23-hexazacyclohexacos-12-yl]carbamate |
InChI |
InChI=1S/C50H70N10O16S2/c1-7-15-35-47(69)73-23-37(59-49(71)75-21-33-17-11-9-12-18-33)43(65)53-30(4)42(64)58-40(26-78-28-52-32(6)62)46(68)56-36(16-8-2)48(70)74-24-38(60-50(72)76-22-34-19-13-10-14-20-34)44(66)54-29(3)41(63)57-39(45(67)55-35)25-77-27-51-31(5)61/h9-14,17-20,29-30,35-40H,7-8,15-16,21-28H2,1-6H3,(H,51,61)(H,52,62)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,57,63)(H,58,64)(H,59,71)(H,60,72) |
InChI-Schlüssel |
RGTJWMOWQIGAOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)N1)CSCNC(=O)C)C)NC(=O)OCC2=CC=CC=C2)CCC)CSCNC(=O)C)C)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


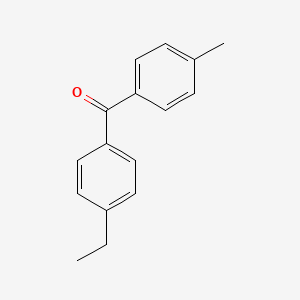



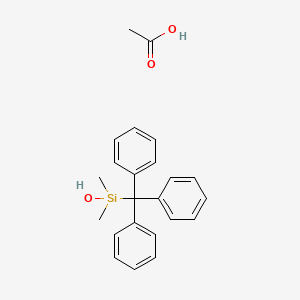
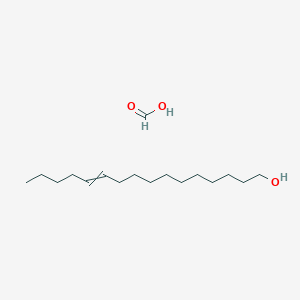
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
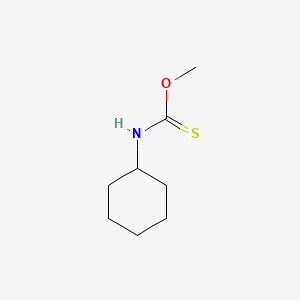
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
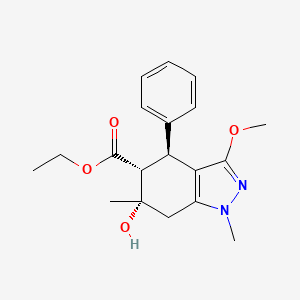
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
